![molecular formula C12H16FNO5S B2884757 Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate CAS No. 2411254-71-0](/img/structure/B2884757.png)
Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate, also known as AFMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AFMT is a carbamate derivative that has been shown to possess various biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate is not fully understood. However, it has been suggested that Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate exerts its effects by inhibiting the activity of certain enzymes and signaling pathways in the body. For example, Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Additionally, Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate has been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate in lab experiments is its high potency and selectivity. Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate has been shown to possess potent biological activity at relatively low concentrations. Additionally, Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate is highly selective, meaning it targets specific enzymes and signaling pathways in the body. However, one of the limitations of using Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate in lab experiments is its potential toxicity. Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate has been shown to be toxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate. One area of research is the development of Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the study of Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate and its potential side effects.
Métodos De Síntesis
The synthesis of Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate involves the reaction of tert-butyl carbamate with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The resulting product is purified through column chromatography to obtain pure Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate.
Aplicaciones Científicas De Investigación
Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate has been extensively studied for its potential therapeutic applications in various areas of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate has also been studied for its neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO5S/c1-12(2,3)18-11(15)14-8-9-4-6-10(7-5-9)19-20(13,16)17/h4-7H,8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBOVKILPDPHEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

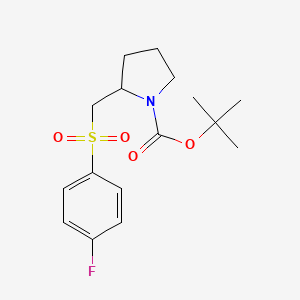

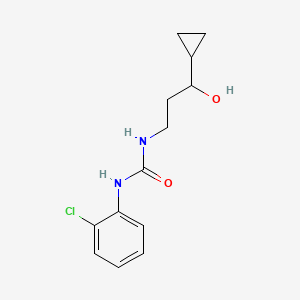

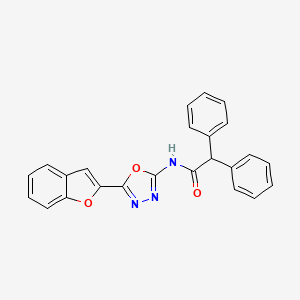
![Methyl 3-(3-bromobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2884683.png)
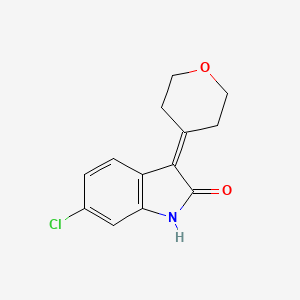
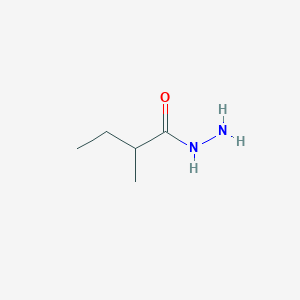
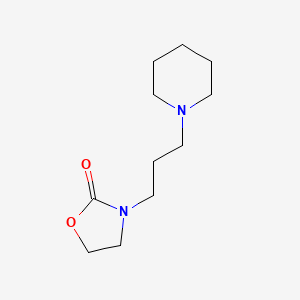
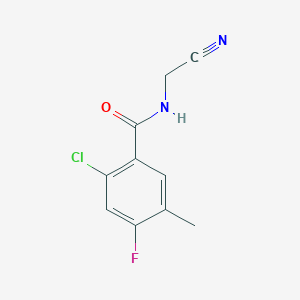
![1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2884689.png)
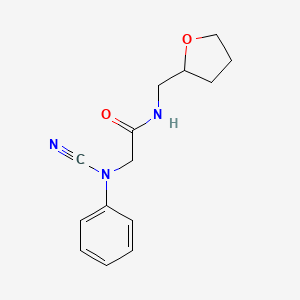
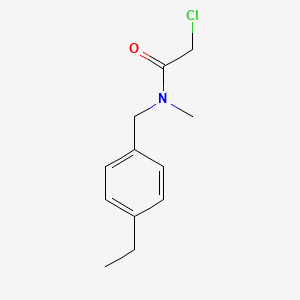
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2884697.png)